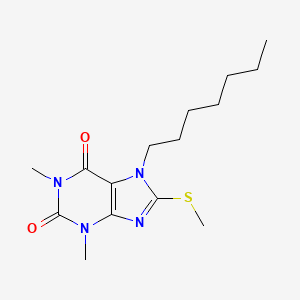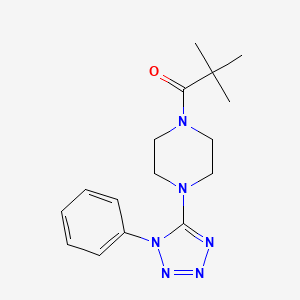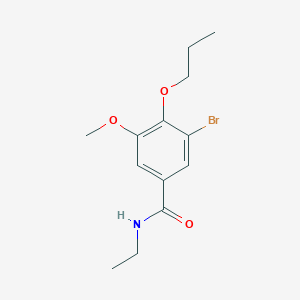
N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide
描述
N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide, also known as IB-MECA, is a small molecule agonist of adenosine A3 receptors. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide exerts its effects by binding to and activating adenosine A3 receptors. Adenosine A3 receptors are G protein-coupled receptors that are widely expressed in various tissues and cells, including immune cells, endothelial cells, and neurons. Activation of adenosine A3 receptors by N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide leads to the activation of various intracellular signaling pathways, including the cAMP/PKA pathway, the MAPK pathway, and the PI3K/Akt pathway. These signaling pathways mediate the various biological effects of N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of the immune response.
Biochemical and Physiological Effects:
N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer, N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has been shown to induce apoptosis in various cancer cell lines, including prostate cancer, breast cancer, and leukemia. N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In inflammation, N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and MCP-1. N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has also been shown to promote the resolution of inflammation by increasing the production of anti-inflammatory cytokines, including IL-10 and TGF-β. In neurodegenerative disorders, N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has been shown to protect neurons from oxidative stress and to improve cognitive function by increasing the expression of neurotrophic factors, including BDNF and NGF.
实验室实验的优点和局限性
N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also a selective agonist of adenosine A3 receptors, which allows for specific modulation of this receptor subtype. However, N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide also has some limitations for lab experiments. It is a synthetic compound that may have off-target effects or toxicity. It may also have limited solubility or stability, which may affect its bioavailability or pharmacokinetics.
未来方向
There are several future directions for the study of N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide. One direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular diseases, metabolic disorders, and autoimmune diseases. Another direction is to develop more potent and selective agonists of adenosine A3 receptors, which may have improved efficacy and safety profiles. Additionally, the development of adenosine A3 receptor antagonists may provide new therapeutic options for diseases in which adenosine A3 receptors are overexpressed or hyperactivated. Finally, the use of N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide as a tool compound to study the biology of adenosine A3 receptors may provide new insights into the role of this receptor subtype in various physiological and pathological processes.
Conclusion:
N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide is a small molecule agonist of adenosine A3 receptors that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the activation of various intracellular signaling pathways, which mediate its various biological effects. N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide, which may provide new insights into the biology of adenosine A3 receptors and new therapeutic options for various diseases.
科学研究应用
N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has been shown to inhibit tumor growth and metastasis by inducing apoptosis, inhibiting angiogenesis, and modulating the immune response. In inflammation, N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to promote the resolution of inflammation. In neurodegenerative disorders, N-(4-isopropylbenzyl)-N'-(2-methoxyethyl)ethanediamide has been shown to protect neurons from oxidative stress and to improve cognitive function.
属性
IUPAC Name |
N-(2-methoxyethyl)-N'-[(4-propan-2-ylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)13-6-4-12(5-7-13)10-17-15(19)14(18)16-8-9-20-3/h4-7,11H,8-10H2,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFHKXYVTCADGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-sec-butylphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4170757.png)
![3-(1,3-benzodioxol-5-yl)-5-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4170770.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)glycinamide](/img/structure/B4170782.png)
![4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propyl]amino}-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4170790.png)
![N-methyl-N-[2,4,6-trimethyl-3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4170802.png)
![1-butyryl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4170804.png)


![[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)thio]acetonitrile](/img/structure/B4170817.png)
![methyl 4-chloro-3-{[(3,5,7-trimethyl-1-adamantyl)carbonyl]amino}benzoate](/img/structure/B4170827.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide](/img/structure/B4170830.png)
